REACTION_CXSMILES
|
C([O:3][C:4](=[O:15])[CH2:5][S:6][C:7]1[N:12]=[C:11]([Cl:13])[CH:10]=[C:9](Cl)[N:8]=1)C.[CH3:16][C:17]1[C:23]([CH3:24])=[CH:22][CH:21]=[CH:20][C:18]=1[NH2:19].C(=O)([O-])[O-].[Na+].[Na+].Cl>C(O)C>[Cl:13][C:11]1[CH:10]=[C:9]([NH:19][C:18]2[CH:20]=[CH:21][CH:22]=[C:23]([CH3:24])[C:17]=2[CH3:16])[N:8]=[C:7]([S:6][CH2:5][C:4]([OH:3])=[O:15])[N:12]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
21.4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CSC1=NC(=CC(=N1)Cl)Cl)=O
|
Name
|
|
Quantity
|
9.7 g
|
Type
|
reactant
|
Smiles
|
CC1=C(N)C=CC=C1C
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
with stirring for 4 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
ADDITION
|
Details
|
water was added to the filtrate until precipitation
|
Type
|
CUSTOM
|
Details
|
This material was removed by filtration
|
Type
|
ADDITION
|
Details
|
This material was treated
|
Type
|
CUSTOM
|
Details
|
to obtain a clear solution
|
Type
|
TEMPERATURE
|
Details
|
After cooling in ice the material
|
Type
|
CUSTOM
|
Details
|
The resulting product was then recrystallized from ethanol giving 4.3 g of product, mp. 146°-151°C.
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=NC(=C1)NC1=C(C(=CC=C1)C)C)SCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |